2,2-Dimethyl-4,7-dihydro-1,3-dioxepine

Description

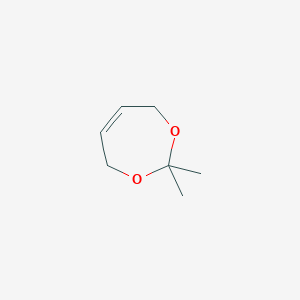

Structure

3D Structure

Properties

IUPAC Name |

2,2-dimethyl-4,7-dihydro-1,3-dioxepine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12O2/c1-7(2)8-5-3-4-6-9-7/h3-4H,5-6H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ATZGUXPLGMKHOR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(OCC=CCO1)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50905334 | |

| Record name | 4,7-Dihydro-2,2-dimethyl-1,3-dioxepin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50905334 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

128.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1003-83-4 | |

| Record name | 4,7-Dihydro-2,2-dimethyl-1,3-dioxepin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1003-83-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,2-Dimethyl-4,7-dihydro-1,3-dioxepin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001003834 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4,7-Dihydro-2,2-dimethyl-1,3-dioxepin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50905334 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,3-Dioxepin, 4,7-dihydro-2,2-dimethyl | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2,2-Dimethyl-4,7-dihydro-1,3-dioxepin | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VBZ3ZAK4EJ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

In-Depth Technical Guide to 2,2-Dimethyl-4,7-dihydro-1,3-dioxepine

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the chemical properties, synthesis, and reactivity of 2,2-Dimethyl-4,7-dihydro-1,3-dioxepine (CAS No. 1003-83-4), a versatile heterocyclic compound. It serves as a critical intermediate in the synthesis of complex organic molecules and pharmaceuticals.[1][2]

Core Chemical Properties

This compound is a cyclic acetal, specifically the ketal of cis-2-butene-1,4-diol and acetone.[3] Its structure, featuring a seven-membered ring with a carbon-carbon double bond, offers multiple sites for chemical modification, making it a valuable building block in organic synthesis.[1]

Identifiers and General Data

The following table summarizes the key identifiers and molecular data for the compound.

| Property | Value | Reference |

| IUPAC Name | This compound | [1][4] |

| CAS Number | 1003-83-4 | [1][4][5] |

| Molecular Formula | C₇H₁₂O₂ | [1][2][5] |

| Molecular Weight | 128.17 g/mol | [1][2] |

| Canonical SMILES | CC1(OCC=CCO1)C | [1][4] |

| InChI Key | ATZGUXPLGMKHOR-UHFFFAOYSA-N | [1][4] |

| Synonyms | 4,7-Dihydro-2,2-dimethyl-1,3-dioxepin; 2,2-Dimethyl-1,3-dioxacyclohept-5-ene | [1][4][5] |

Physical and Safety Properties

Experimental physical property data for this compound is not widely published. The compound is described as a colourless liquid.[2] For reference, key physical properties of the parent, unsubstituted compound cis-4,7-Dihydro-1,3-dioxepin (CAS 5417-32-3) are provided. Safety and handling information is summarized from available GHS data.

| Property | Value |

| Appearance | Colourless Liquid |

| Storage Temperature | 2-8°C, under inert atmosphere |

| Boiling Point | Data not available (Parent compound: 125-127 °C) |

| Density | Data not available (Parent compound: 1.049 g/mL at 25 °C) |

| Refractive Index | Data not available (Parent compound: n20/D 1.457) |

| Safety Information | GHS Hazard Statements and Pictograms |

| Signal Word | Warning |

| Hazard Statements | H226: Flammable liquid and vaporH315: Causes skin irritationH319: Causes serious eye irritationH335: May cause respiratory irritation |

| Pictograms | 🔥 GHS02 (Flammable)❗ GHS07 (Irritant) |

Spectroscopic Profile

Detailed spectral data is not consistently available in the public domain. The following table outlines the expected spectroscopic characteristics based on the compound's structure.

| Technique | Expected Characteristics |

| ¹H NMR | ~1.4 ppm (singlet, 6H) : Two equivalent methyl groups (CH₃) at the C2 position.~4.2 ppm (doublet or multiplet, 4H) : Two equivalent methylene groups (CH₂) adjacent to the oxygen atoms (C4 and C7 positions).~5.8 ppm (triplet or multiplet, 2H) : Two equivalent vinylic protons (=CH) at the C5 and C6 positions. |

| ¹³C NMR | ~25 ppm : Methyl carbons (CH₃).~65 ppm : Methylene carbons adjacent to oxygen (C4, C7).~100 ppm : Acetal carbon (C2).~130 ppm : Vinylic carbons (C5, C6). |

| IR Spectroscopy | ~2850-3000 cm⁻¹ : C-H stretching (alkane).~1650 cm⁻¹ : C=C stretching (alkene).~1000-1200 cm⁻¹ : C-O stretching (strong, characteristic of acetal). |

| Mass Spectrometry (EI) | m/z 128 : Molecular ion (M⁺).m/z 113 : [M - CH₃]⁺, loss of a methyl group (characteristic fragmentation of gem-dimethyl groups).Other fragments corresponding to ring opening and further cleavage. |

Synthesis and Reactivity

General Synthesis Protocol: Acid-Catalyzed Acetalization

The most direct synthesis of this compound is the acid-catalyzed reaction between cis-2-butene-1,4-diol and acetone. The following is a representative experimental protocol adapted from a similar synthesis.[3]

Reaction: cis-2-butene-1,4-diol + Acetone → this compound

Materials:

-

cis-2-butene-1,4-diol (1.0 eq)

-

Acetone (serves as reagent and solvent)

-

p-Toluenesulfonic acid (p-TsOH) (catalytic amount, ~0.02 eq)

-

Saturated sodium bicarbonate solution

-

Anhydrous sodium sulfate or magnesium sulfate

-

Dichloromethane or Diethyl ether (for extraction)

Procedure:

-

To a solution of cis-2-butene-1,4-diol in an excess of acetone, add a catalytic amount of p-toluenesulfonic acid at room temperature.

-

Heat the reaction mixture to reflux and monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC). The reaction may require several hours to 24 hours for completion.[3]

-

Upon completion, cool the mixture to room temperature and quench the reaction by adding saturated sodium bicarbonate solution until the mixture is neutral or slightly basic.

-

Remove the bulk of the acetone via rotary evaporation.

-

Extract the aqueous residue with a suitable organic solvent (e.g., dichloromethane or diethyl ether) three times.

-

Combine the organic layers, dry over anhydrous sodium or magnesium sulfate, filter, and concentrate under reduced pressure.

-

The crude product can be purified by vacuum distillation to yield the pure this compound.

Key Chemical Reactions

The dioxepine ring system is a versatile scaffold for further chemical transformations. The olefin and acetal moieties are the primary sites of reactivity.

-

Protecting Group Chemistry : The acetal can be hydrolyzed under acidic conditions to deprotect the diol, or alternatively, the molecule can be viewed as a protecting group for the acetone carbonyl.

-

Olefin Transformations : The carbon-carbon double bond can undergo a variety of addition reactions, including:

-

Catalytic Hydrogenation : Reduction to the corresponding saturated 2,2-dimethyldioxepane.

-

Epoxidation : Reaction with peroxy acids (e.g., m-CPBA) to form an epoxide.

-

Hydroformylation : Introduction of a formyl group, which can yield optically active aldehydes.

-

Cyclopropanation : Copper-catalyzed reactions with diazomalonates can form cyclopropane derivatives.

-

Applications in Research and Development

Due to its functional handles, this compound is a valuable intermediate.

-

Pharmaceutical Synthesis : It is a documented intermediate in the synthesis of Calcobutrol, which is related to gadolinium-based contrast agents used in Magnetic Resonance Imaging (MRI).[2]

-

Complex Molecule Synthesis : Its structure is a key component in building more complex heterocyclic and polyoxygenated compounds.[1]

-

Materials Science : Dioxepine-based monomers can be used in polymerization reactions to create polymers with unique properties for potential applications in drug delivery or materials science.[1]

References

An In-depth Technical Guide to 2,2-Dimethyl-4,7-dihydro-1,3-dioxepine (CAS 1003-83-4)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2,2-dimethyl-4,7-dihydro-1,3-dioxepine (CAS number 1003-83-4), a versatile heterocyclic compound. The document details its physicochemical properties, spectroscopic data, and safety information. A key focus is placed on its synthetic methodologies and its role as a crucial intermediate in the synthesis of pharmaceuticals, including Calcobutrol and Vitamin B6 analogues. While specific biological activity data for the title compound is limited, the broader context of dioxepine derivatives in medicinal chemistry is discussed. This guide aims to be a valuable resource for researchers in organic synthesis and drug discovery.

Chemical and Physical Properties

This compound is a cyclic acetal.[1] It is typically a colorless to pale yellow liquid under standard conditions.[1] Its core structure consists of a seven-membered dioxepine ring, which imparts specific reactivity and stability.[1] The gem-dimethyl group at the 2-position enhances its stability.[1]

| Property | Value | Reference |

| CAS Number | 1003-83-4 | [2] |

| Molecular Formula | C₇H₁₂O₂ | [2] |

| Molecular Weight | 128.17 g/mol | [2] |

| IUPAC Name | This compound | [2] |

| SMILES | CC1(OCC=CCO1)C | [2] |

| InChI Key | ATZGUXPLGMKHOR-UHFFFAOYSA-N | [2] |

| Appearance | Colorless to Almost colorless clear liquid | [1] |

| Storage Temperature | 2-8°C, under inert atmosphere | [3] |

Spectroscopic Data

Spectroscopic analysis is crucial for the identification and characterization of this compound.

| Spectroscopy Type | Instrumentation | Key Features |

| ¹³C NMR | Varian HA-100 | Data available in spectral databases.[2] |

| ¹H NMR | 400 MHz / 500 MHz | Spectral data available from commercial suppliers. |

| Infrared (IR) | Bruker Tensor 27 FT-IR (Neat and ATR) | Spectra available in public databases.[2] |

| Mass Spectrometry (MS) | GC-MS | Mass spectrum available in spectral databases.[2] |

Synthesis and Experimental Protocols

The primary synthetic route to this compound involves the acid-catalyzed acetalization of cis-2-butene-1,4-diol with an acetone equivalent, such as 2,2-dimethoxypropane. This reaction is a standard method for the formation of 1,3-dioxepanes.

General Synthesis Workflow

The synthesis can be visualized as a straightforward two-step logical process, starting from the selection of reactants to the final purification of the product.

References

An In-depth Technical Guide to 2,2-Dimethyl-4,7-dihydro-1,3-dioxepine: Structure, Synthesis, and Applications in Drug Development

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2,2-Dimethyl-4,7-dihydro-1,3-dioxepine, a heterocyclic organic compound of significant interest in synthetic and medicinal chemistry. This document details its chemical structure, IUPAC nomenclature, and key physicochemical properties. A thorough examination of its synthesis, including a detailed experimental protocol, is presented. Furthermore, this guide explores the applications of this compound, with a particular focus on its role as a crucial intermediate in the synthesis of pharmaceutical compounds and its utility as a protecting group for carbonyl functionalities.

Introduction

This compound is a seven-membered heterocyclic compound containing two oxygen atoms. Its unique structure, featuring a cyclic acetal and a carbon-carbon double bond, makes it a versatile building block in organic synthesis.[1] The presence of these functional groups allows for a variety of chemical transformations, rendering it a valuable precursor for more complex molecules. This guide aims to provide researchers and drug development professionals with a detailed understanding of this compound's properties and its utility in the synthesis of biologically active molecules.

Structure and Nomenclature

The structure of this compound is characterized by a seven-membered ring containing two oxygen atoms at positions 1 and 3, a double bond between carbons 5 and 6 (based on IUPAC numbering starting from one of the oxygens), and two methyl groups attached to the carbon at position 2.

IUPAC Name: this compound[1]

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is provided in the table below.

| Property | Value | Reference |

| CAS Number | 1003-83-4 | [1] |

| Molecular Formula | C₇H₁₂O₂ | [1] |

| Molecular Weight | 128.17 g/mol | [1] |

| Appearance | Colorless Liquid | [2] |

| Storage Temperature | 2-8°C | [2] |

| SMILES | CC1(OCC=CCO1)C | [1] |

| InChI | InChI=1S/C7H12O2/c1-7(2)8-5-3-4-6-9-7/h3-4H,5-6H2,1-2H3 | [1] |

| InChIKey | ATZGUXPLGMKHOR-UHFFFAOYSA-N | [1] |

Synthesis of this compound

The most common and direct method for the synthesis of this compound is the acid-catalyzed acetalization of cis-2-butene-1,4-diol with acetone.[1] This reaction is an equilibrium process, and to drive it towards the product, water is typically removed as it is formed, often using a Dean-Stark apparatus.

General Experimental Protocol: Acetal Formation

This protocol is based on the general principles of acetal formation for the synthesis of dihydro-1,3-dioxepines.

Materials:

-

cis-2-butene-1,4-diol

-

Acetone (anhydrous)

-

Toluene (anhydrous)

-

p-Toluenesulfonic acid monohydrate (catalytic amount)

-

Saturated aqueous sodium bicarbonate solution

-

Anhydrous magnesium sulfate

-

Dichloromethane

Procedure:

-

To a round-bottom flask equipped with a magnetic stirrer and a Dean-Stark apparatus, add cis-2-butene-1,4-diol, a large excess of acetone, and toluene.

-

Add a catalytic amount of p-toluenesulfonic acid monohydrate to the mixture.

-

Heat the reaction mixture to reflux. The water formed during the reaction will be collected in the Dean-Stark trap.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC) until the starting material is consumed.

-

Once the reaction is complete, cool the mixture to room temperature.

-

Quench the reaction by washing with a saturated aqueous solution of sodium bicarbonate to neutralize the acid catalyst.

-

Separate the organic layer and extract the aqueous layer with dichloromethane.

-

Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

The crude product can be purified by vacuum distillation to yield this compound as a colorless liquid.

Spectroscopic Data

The structural characterization of this compound is confirmed by various spectroscopic techniques. A summary of the expected spectroscopic data is presented below.

| Technique | Data | Reference |

| ¹H NMR | Expected signals for the methyl protons (singlet), methylene protons adjacent to the oxygen atoms (multiplet), and vinylic protons (multiplet). | [3] |

| ¹³C NMR | Expected signals for the quaternary acetal carbon, methyl carbons, methylene carbons, and vinylic carbons. | [1] |

| Mass Spectrometry (MS) | Molecular ion peak corresponding to the molecular weight of 128.17 g/mol . | [1] |

| Infrared (IR) Spectroscopy | Characteristic peaks for C-O-C stretching of the acetal and C=C stretching of the alkene. | [1] |

Applications in Drug Development and Organic Synthesis

This compound serves as a valuable intermediate in the synthesis of complex organic molecules and has specific applications in drug development.

Intermediate in the Synthesis of Gadobutrol

A significant application of this compound is its use as a key intermediate in the synthesis of Gadobutrol . Gadobutrol is a gadolinium-based MRI contrast agent.[4] The synthesis involves the reaction of this compound to form a more complex intermediate, which is then further elaborated to the final drug substance. The dioxepine moiety serves to introduce a specific structural element that is crucial for the final macrocyclic ligand that chelates the gadolinium ion.

The following diagram illustrates the initial steps in the synthesis of a Gadobutrol precursor starting from this compound.

Caption: Initial synthetic steps towards Gadobutrol.

Protecting Group for Carbonyl Compounds

The 1,3-dioxepine structure is a cyclic acetal, which makes it a suitable protecting group for aldehydes and ketones. The formation of the dioxepine from a carbonyl compound and cis-2-butene-1,4-diol protects the carbonyl group from nucleophilic attack and basic conditions. The protecting group can be subsequently removed under acidic conditions to regenerate the carbonyl functionality.

The workflow for the protection and deprotection of a carbonyl group using a dioxepine is illustrated below.

Caption: Workflow for carbonyl protection and deprotection.

Biological Activity and Signaling Pathways

Currently, there is a lack of specific studies detailing the direct interaction of this compound with biological signaling pathways. The primary biological relevance of this compound is as a synthetic intermediate for creating pharmacologically active molecules. The biological activity of dioxepine-containing compounds is diverse and highly dependent on the overall molecular structure. For instance, more complex, fused-ring systems containing a dioxepine moiety have been investigated for various therapeutic properties, but these are structurally distinct from the simple monocyclic compound discussed here. Further research is required to elucidate any intrinsic biological activity of this compound.

Conclusion

This compound is a valuable and versatile chemical entity for organic synthesis. Its straightforward preparation and the presence of key functional groups make it an important building block for more complex molecules. Its role as an intermediate in the synthesis of the MRI contrast agent Gadobutrol highlights its significance in the development of pharmaceutical products. While direct biological activity has not been extensively studied, its utility in constructing biologically active compounds is well-established. This guide provides a foundational understanding of this compound for researchers and professionals in the field of drug discovery and development.

References

molecular weight and formula of 2,2-Dimethyl-4,7-dihydro-1,3-dioxepine

An In-depth Technical Guide to 2,2-Dimethyl-4,7-dihydro-1,3-dioxepine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of this compound, a heterocyclic compound with significant applications in organic synthesis and as an intermediate in the development of pharmaceuticals. The document details its chemical properties, synthesis protocols, and potential therapeutic applications, presenting data in a structured format for scientific and research audiences.

Core Compound Data

This compound is an organic compound featuring a seven-membered dioxepine ring.[1] Its structure is notable for its potential as a versatile building block in the synthesis of more complex molecules.

| Property | Value | Source |

| IUPAC Name | This compound | [1][2][3] |

| CAS Number | 1003-83-4 | [1][2][3][4][5] |

| Molecular Formula | C₇H₁₂O₂ | [1][2][5] |

| Molecular Weight | 128.17 g/mol | [1][4][5] |

| Appearance | Colourless Liquid | [5] |

| Storage | 2-8°C, Inert atmosphere | [5] |

| SMILES | CC1(OCC=CCO1)C | [1][2][3] |

| InChI Key | ATZGUXPLGMKHOR-UHFFFAOYSA-N | [1][3] |

Experimental Protocols & Synthesis

The synthesis of this compound and its derivatives can be achieved through several established chemical pathways. The choice of method often depends on the desired scale and stereochemical outcome.

General Synthesis Methods

Several general strategies are employed for the synthesis of this compound:

-

Acetal Formation : This method involves the reaction of appropriate aldehydes and alkenediols in the presence of an acid catalyst to form the dioxepine ring through acetalization.[1]

-

From Dioxane Derivatives : The compound can be synthesized from 1,3-dioxane precursors through reaction pathways that introduce the necessary substituents.[1]

-

Cyclization Reactions : Formation can be achieved via the cyclization of precursors like 2-substituted 2-bromomethyl-1,3-dioxacyclohept-5-enes.[1]

References

Spectroscopic and Synthetic Profile of 2,2-Dimethyl-4,7-dihydro-1,3-dioxepine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic properties and synthetic applications of 2,2-Dimethyl-4,7-dihydro-1,3-dioxepine. While specific quantitative spectral data is not publicly available, this document details the methodologies for acquiring such data and presents a key synthetic pathway involving this compound.

Spectroscopic Data

Comprehensive spectroscopic analysis of this compound is crucial for its identification and characterization in research and development. Standard analytical techniques for this compound include Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Table 1: 1H NMR Spectroscopic Data for this compound

| Chemical Shift (ppm) | Multiplicity | Integration | Coupling Constant (Hz) | Assignment |

Table 2: 13C NMR Spectroscopic Data for this compound

| Chemical Shift (ppm) | Assignment |

Table 3: IR Spectroscopic Data for this compound

| Wavenumber (cm-1) | Functional Group Assignment |

Table 4: Mass Spectrometry Data for this compound

| m/z | Relative Abundance (%) | Proposed Fragment |

Experimental Protocols

Detailed experimental protocols are essential for the accurate and reproducible acquisition of spectroscopic data. The following sections outline the methodologies for NMR, IR, and GC-MS analysis of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Instrumentation: A Varian HA-100 spectrometer or a similar NMR instrument can be used for acquiring 13C NMR spectra. For 1H NMR, a 400 MHz or 500 MHz spectrometer is suitable.[1]

Sample Preparation:

-

Dissolve approximately 5-20 mg of this compound in a suitable deuterated solvent (e.g., CDCl3, Acetone-d6, DMSO-d6).

-

Transfer the solution to a standard 5 mm NMR tube.

1H NMR Acquisition:

-

Tune and shim the spectrometer to optimize the magnetic field homogeneity.

-

Acquire a standard one-dimensional proton spectrum.

-

Set appropriate spectral width, acquisition time, and relaxation delay.

-

Process the data by applying Fourier transformation, phase correction, and baseline correction.

-

Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS at 0.00 ppm).

13C NMR Acquisition:

-

Acquire a proton-decoupled 13C NMR spectrum to obtain singlets for each unique carbon atom.

-

Use a sufficient number of scans to achieve an adequate signal-to-noise ratio due to the low natural abundance of 13C.

-

Process the data similarly to the 1H NMR spectrum and reference it to the solvent peak.

Infrared (IR) Spectroscopy

Instrumentation: A Bruker Tensor 27 FT-IR spectrometer or an equivalent instrument is used for IR analysis.[2]

Sample Preparation (Neat Liquid):

-

Place a drop of neat this compound onto a clean, dry salt plate (e.g., NaCl or KBr).

-

Carefully place a second salt plate on top to create a thin liquid film.

-

Mount the sandwiched plates in the sample holder of the IR spectrometer.

Data Acquisition:

-

Record a background spectrum of the empty salt plates.

-

Acquire the sample spectrum over a standard wavenumber range (e.g., 4000-400 cm-1).

-

The instrument software will automatically subtract the background spectrum from the sample spectrum.

-

Identify and label the significant absorption peaks.

Gas Chromatography-Mass Spectrometry (GC-MS)

Instrumentation: A standard GC-MS system equipped with a suitable capillary column (e.g., a nonpolar or medium-polarity column) is used.

Sample Preparation:

-

Prepare a dilute solution of this compound in a volatile organic solvent (e.g., dichloromethane or hexane).

-

Transfer the solution to a GC vial.

GC-MS Analysis:

-

Set the GC oven temperature program to ensure good separation of the analyte from any impurities.

-

Set the injector temperature and transfer line temperature to ensure efficient vaporization and transfer of the sample.

-

The mass spectrometer is typically operated in electron ionization (EI) mode.

-

Acquire mass spectra over a suitable m/z range (e.g., 40-400 amu).

-

Analyze the resulting chromatogram to determine the retention time of the compound and the mass spectrum of the corresponding peak.

Synthetic Pathway

This compound is a key intermediate in the synthesis of Butrol, which is a precursor to the MRI contrast agent Gadobutrol and its calcium complex, Calcobutrol.[3] The following diagram illustrates a plausible synthetic workflow.

Caption: Synthetic pathway from this compound to Butrol.

This guide serves as a foundational resource for professionals engaged in the study and application of this compound. The provided protocols and synthetic overview are intended to facilitate further research and development in the fields of medicinal chemistry and drug discovery.

References

physical and chemical properties of 2,2-Dimethyl-4,7-dihydro-1,3-dioxepine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physical and chemical properties of 2,2-Dimethyl-4,7-dihydro-1,3-dioxepine. It is a key intermediate in the synthesis of various organic molecules, most notably the commercial MRI contrast agent Gadobutrol. This document details its known characteristics, provides a plausible experimental protocol for its synthesis and purification, and discusses its role in synthetic chemistry. While direct biological activity and involvement in signaling pathways for this specific molecule are not extensively documented in current literature, its importance as a building block in pharmaceutical manufacturing is well-established.

Introduction

This compound, a cyclic acetal, is a valuable intermediate in organic synthesis.[1] Its structure, featuring a seven-membered ring with a protected diol and a double bond, offers multiple sites for chemical modification. This versatility makes it a crucial component in the multi-step synthesis of complex molecules, including active pharmaceutical ingredients (APIs). This guide aims to consolidate the available technical information on this compound to support its use in research and development.

Physical and Chemical Properties

Physical Properties

| Property | Value | Source/Notes |

| Molecular Formula | C₇H₁₂O₂ | [2][3] |

| Molecular Weight | 128.17 g/mol | [2][3] |

| Appearance | Colorless liquid | [4] |

| Boiling Point | Not specified. (For the related compound 4,7-dihydro-2-isopropyl-1,3-dioxepin: 180.4 °C at 760 mmHg) | [5] |

| Density | Not specified. (For the related compound 4,7-dihydro-2-isopropyl-1,3-dioxepin: 1.339 g/cm³) | [5] |

| Solubility | Expected to be soluble in common organic solvents such as ethers, and chlorinated hydrocarbons. | General chemical principles |

| Storage | Store in an inert atmosphere at 2-8 °C. |

Chemical Identifiers

| Identifier | Value | Source |

| CAS Number | 1003-83-4 | [2] |

| IUPAC Name | This compound | [2] |

| Synonyms | 4,7-Dihydro-2,2-dimethyl-1,3-dioxepin; 2,2-Dimethyl-1,3-dioxacyclohept-5-ene | [2] |

| SMILES | CC1(OCC=CCO1)C | [2] |

| InChI | InChI=1S/C7H12O2/c1-7(2)8-5-3-4-6-9-7/h3-4H,5-6H2,1-2H3 | [2] |

Spectroscopic Data (Predicted and Referenced)

Detailed experimental spectra are not publicly available. However, based on the structure and data from similar compounds, the following characteristics can be expected:

| Spectroscopy | Expected Characteristics |

| ¹H NMR | Signals corresponding to the vinyl protons (around 5.5-6.0 ppm), the methylene protons adjacent to the oxygen atoms (around 4.0-4.5 ppm), and the methyl protons (a singlet around 1.3-1.5 ppm). |

| ¹³C NMR | Signals for the quaternary acetal carbon (around 95-105 ppm), the vinyl carbons (around 125-135 ppm), the methylene carbons adjacent to the oxygen atoms (around 60-70 ppm), and the methyl carbons (around 20-30 ppm). |

| IR Spectroscopy | Characteristic peaks for C-O-C stretching (around 1100-1200 cm⁻¹), C=C stretching (around 1650 cm⁻¹), and C-H stretching (around 2850-3000 cm⁻¹). |

| Mass Spectrometry | A molecular ion peak (M⁺) at m/z = 128. Common fragmentation patterns would likely involve the loss of a methyl group (M-15) leading to a peak at m/z = 113. |

Experimental Protocols

Synthesis of this compound

This protocol describes a plausible method for the synthesis of this compound via the acid-catalyzed acetalization of cis-2-butene-1,4-diol with 2,2-dimethoxypropane.

Materials:

-

cis-2-butene-1,4-diol

-

2,2-dimethoxypropane

-

Anhydrous toluene

-

p-Toluenesulfonic acid (PTSA) or other suitable acid catalyst

-

Saturated sodium bicarbonate solution

-

Anhydrous magnesium sulfate

-

Standard laboratory glassware for reflux and distillation

Procedure:

-

To a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add cis-2-butene-1,4-diol (1.0 eq) and anhydrous toluene.

-

Add 2,2-dimethoxypropane (1.2 eq) to the flask.

-

Add a catalytic amount of p-toluenesulfonic acid (e.g., 0.01 eq).

-

Heat the reaction mixture to reflux. The progress of the reaction can be monitored by the collection of methanol in the Dean-Stark trap.

-

Once the theoretical amount of methanol has been collected, or the reaction is complete as determined by TLC or GC analysis, cool the mixture to room temperature.

-

Wash the reaction mixture with a saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by washing with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to remove the toluene.

-

The crude product can be purified by vacuum distillation to yield pure this compound.

Purification

Purification of the crude product is typically achieved by vacuum distillation. The purity of the final product should be assessed using techniques such as Gas Chromatography (GC) and Nuclear Magnetic Resonance (NMR) spectroscopy. For the removal of any residual acidic impurities, washing the crude product with a mild base is recommended prior to distillation.

Role in Drug Development: Synthesis of Gadobutrol

A significant application of this compound is its role as a key intermediate in the synthesis of Gadobutrol, a gadolinium-based macrocyclic contrast agent used in Magnetic Resonance Imaging (MRI).[4] The synthesis involves the reaction of the dioxepine with a cyclen derivative, followed by deprotection and complexation with gadolinium.

The following diagram illustrates the initial steps of a plausible synthetic route to a Gadobutrol precursor, highlighting the role of this compound.

Caption: Synthesis of a protected Gadobutrol precursor.

Biological Activity and Signaling Pathways

Currently, there is a lack of specific data in the scientific literature detailing the direct biological activity or the involvement of this compound in specific cellular signaling pathways. Its primary role in the context of drug development appears to be as a synthetic intermediate, where its chemical properties are exploited to construct more complex molecules.

Derivatives of the broader dioxepine class of compounds have been investigated for various pharmacological activities. For instance, some dibenzo[b,f]oxepine derivatives have shown antipsychotic properties by acting on dopamine receptors.[1] Other studies have explored the antiallergic and anti-inflammatory potential of different dioxepine-containing molecules.[6] However, it is crucial to note that these activities are associated with more complex derivatives and cannot be directly attributed to this compound itself.

The absence of reported biological activity for this specific intermediate suggests that its toxicological profile is likely low, a desirable characteristic for a compound used in pharmaceutical manufacturing. However, further studies would be required to confirm its pharmacological inertness.

Conclusion

This compound is a valuable and versatile intermediate in organic synthesis, with a notable application in the production of the MRI contrast agent Gadobutrol. While its direct biological activities are not well-documented, its chemical properties make it an important tool for medicinal chemists and drug development professionals. This guide provides a summary of its known properties and a practical approach to its synthesis, serving as a useful resource for its application in the laboratory and in the development of new synthetic methodologies. Further research into the potential biological effects of this and similar simple dioxepine derivatives could be a worthwhile area of investigation.

References

- 1. Dibenzo[b,f]oxepine Molecules Used in Biological Systems and Medicine - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 4,7-Dihydro-2,2-dimethyl-1,3-dioxepin | C7H12O2 | CID 392707 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Buy this compound | 1003-83-4 [smolecule.com]

- 4. pharmaffiliates.com [pharmaffiliates.com]

- 5. Page loading... [guidechem.com]

- 6. Amphoteric drugs. 3. Synthesis and antiallergic activity of 3-[(5,11-dihydro[1]benzoxepino[4,3-b]pyridin-11- ylidene)piperidino]propionic acid derivatives and related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Stability and Reactivity of the 4,7-Dihydro-1,3-Dioxepine Ring System

For Researchers, Scientists, and Drug Development Professionals

The 4,7-dihydro-1,3-dioxepine ring system, a seven-membered heterocyclic motif, is a versatile building block in organic synthesis and medicinal chemistry. Its unique combination of a cyclic acetal and an olefinic bond within a flexible seven-membered ring imparts a distinct profile of stability and reactivity. This guide provides a comprehensive overview of the synthesis, structural characteristics, and chemical behavior of this important scaffold, with a focus on quantitative data and detailed experimental protocols.

Synthesis of the 4,7-Dihydro-1,3-Dioxepine Core

The construction of the 4,7-dihydro-1,3-dioxepine ring system can be primarily achieved through two effective strategies: the acid-catalyzed cyclization of a diol with a carbonyl compound and a more complex tandem [4+3]-cycloaddition reaction.

Acid-Catalyzed Acetalization

The most direct and classical approach involves the acid-catalyzed reaction of cis-2-butene-1,4-diol with an aldehyde or a ketone. This reaction proceeds via the formation of a cyclic acetal.[1]

Experimental Protocol: Synthesis of 4,7-Dihydro-1,3-Dioxepine

-

Reactants: cis-2-butene-1,4-diol, Paraformaldehyde, p-Toluenesulfonic acid (catalyst).

-

Procedure: A solution of cis-2-butene-1,4-diol and paraformaldehyde in a suitable solvent (e.g., toluene or dichloromethane) is treated with a catalytic amount of p-toluenesulfonic acid. The mixture is heated to reflux with a Dean-Stark apparatus to remove the water formed during the reaction, driving the equilibrium towards the product. The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is cooled, washed with a mild base (e.g., saturated sodium bicarbonate solution) to neutralize the acid catalyst, and then with brine. The organic layer is dried over an anhydrous salt (e.g., sodium sulfate), filtered, and the solvent is removed under reduced pressure. The crude product is then purified by distillation or column chromatography to yield 4,7-dihydro-1,3-dioxepine.

Asymmetric Tandem [4+3]-Cycloaddition

A more advanced and stereoselective method for the synthesis of functionalized 4,5-dihydro-1,3-dioxepines involves a rhodium(II)/samarium(III) relay catalytic three-component tandem [4+3]-cycloaddition. This reaction utilizes β,γ-unsaturated α-ketoesters, aldehydes, and α-diazoacetates to construct the dioxepine ring with high enantiomeric excess.[2]

Experimental Protocol: Asymmetric Synthesis of a 4,5-Dihydro-1,3-Dioxepine Derivative [2]

-

Reactants: β,γ-unsaturated α-ketoester, aldehyde, α-diazoacetate, Rh₂(piv)₄ (rhodium(II) pivalate), Sm(OTf)₃ (samarium(III) triflate), chiral N,N'-dioxide ligand.

-

Procedure: To a solution of the chiral N,N'-dioxide ligand and Sm(OTf)₃ in anhydrous dichloromethane at 35 °C under a nitrogen atmosphere is added Rh₂(piv)₄. The mixture is stirred for 30 minutes, followed by the addition of the aldehyde. The mixture is then cooled to -20 °C, and the α-diazoacetate is added. After stirring for 20 minutes, the reaction is further cooled to -78 °C. A solution of the β,γ-unsaturated α-ketoester in anhydrous dichloromethane is then added. The reaction mixture is stirred at -78 °C for 10 hours. The product is purified directly by silica gel column chromatography.

Diagram of the Asymmetric [4+3] Cycloaddition Workflow

Caption: Workflow for the asymmetric synthesis of 4,5-dihydro-1,3-dioxepines.

Stability and Conformational Analysis

The stability of the 4,7-dihydro-1,3-dioxepine ring is primarily influenced by the acetal linkage and the inherent strain of the seven-membered ring.

Hydrolytic Stability

The cyclic acetal functionality is susceptible to hydrolysis under acidic conditions, regenerating the diol and the carbonyl compound.[1] The rate of hydrolysis is dependent on the pH of the medium and the nature of the substituents on the ring. Generally, electron-donating groups on the acetal carbon stabilize the intermediate oxocarbenium ion, accelerating hydrolysis, while electron-withdrawing groups have the opposite effect.

| Compound | Conditions | Kinetic Data |

| General cyclic acetals | Acidic (pH < 7) | Rate increases with decreasing pH |

| Substituted dioxolanes | Varying pH | Half-lives can range from minutes to hours |

Diagram of Acid-Catalyzed Hydrolysis

Caption: Mechanism of acid-catalyzed hydrolysis of 4,7-dihydro-1,3-dioxepine.

Conformational Analysis

Seven-membered rings like 4,7-dihydro-1,3-dioxepine are conformationally flexible and typically adopt non-planar conformations to minimize steric and torsional strain. The most stable conformations are generally twist-boat or boat-like forms. The presence of the planar double bond and the two oxygen atoms influences the specific conformational preferences. Computational studies on related dibenzo[d,f][1][3]dioxepine derivatives show a twisted conformation with a significant dihedral angle between the aromatic rings.[4]

| Parameter | Value |

| Predicted Conformation | Twist-boat |

| Dihedral Angle (in dibenzo derivatives) | ~40°[4] |

Specific thermodynamic parameters for the conformational inversion of the parent 4,7-dihydro-1,3-dioxepine are not extensively reported.

Reactivity of the 4,7-Dihydro-1,3-Dioxepine Ring System

The reactivity of this ring system is characterized by the distinct functionalities of the double bond and the acetal group.

Reactions of the Double Bond

The carbon-carbon double bond is susceptible to electrophilic addition reactions.[1] These reactions proceed through the formation of a carbocation intermediate, and the regioselectivity and stereoselectivity can be influenced by substituents on the ring.

Common Electrophilic Addition Reactions:

-

Halogenation: Addition of halogens (e.g., Br₂, Cl₂) across the double bond.

-

Hydrohalogenation: Addition of hydrogen halides (e.g., HBr, HCl).

-

Epoxidation: Formation of an epoxide using peroxy acids (e.g., m-CPBA).

-

Hydrogenation: Reduction of the double bond to a saturated seven-membered ring using catalysts like palladium on carbon (Pd/C).

| Reaction | Reagent | Product |

| Bromination | Br₂ | 4,5-Dibromo-1,3-dioxepane |

| Hydrogenation | H₂, Pd/C | 1,3-Dioxepane |

| Epoxidation | m-CPBA | 4,5-Epoxy-1,3-dioxepane |

Quantitative kinetic data for electrophilic additions to 4,7-dihydro-1,3-dioxepine are not widely available, but the reactions are generally expected to be facile.

Reactions of the Acetal Group

As discussed in the stability section, the primary reaction of the acetal group is acid-catalyzed hydrolysis. This property can be utilized for deprotection strategies in multi-step syntheses.

Spectroscopic and Physical Properties

The structural features of the 4,7-dihydro-1,3-dioxepine ring system give rise to characteristic spectroscopic signatures.

| Property | Value | Reference |

| Molecular Formula | C₅H₈O₂ | [5] |

| Molecular Weight | 100.12 g/mol | [5] |

| Boiling Point | 125-127 °C | [6] |

| Density | 1.049 g/mL at 25 °C | [6] |

| Refractive Index (n20/D) | 1.457 | [6] |

Spectroscopic Data:

-

¹H NMR: The proton NMR spectrum of the parent 4,7-dihydro-1,3-dioxepine shows characteristic signals for the olefinic protons, the methylene protons adjacent to the oxygen atoms, and the methylene protons of the acetal group.[7]

-

¹³C NMR: The carbon NMR spectrum provides distinct signals for the olefinic carbons, the methylene carbons adjacent to the oxygens, and the acetal carbon.

-

Mass Spectrometry (EI-MS): The fragmentation of cyclic ethers under electron ionization typically involves initial ring opening via α-cleavage or inductive cleavage, followed by further fragmentation.[8] For 4,7-dihydro-1,3-dioxepine, fragmentation is expected to involve the loss of small neutral molecules such as formaldehyde or ethylene.

Applications in Drug Discovery and Development

Derivatives of the dihydro-1,3-dioxepine scaffold have shown potential in medicinal chemistry, exhibiting a range of biological activities. For instance, certain substituted dioxepines have demonstrated antimicrobial and anti-inflammatory properties.[9] The mechanism of action for some antimicrobial derivatives may involve the inhibition of key bacterial enzymes or disruption of the cell membrane.

Diagram of a Potential Antimicrobial Mechanism of Action

Caption: A hypothetical mechanism of antimicrobial action for a dioxepine derivative.

Conclusion

The 4,7-dihydro-1,3-dioxepine ring system represents a valuable and synthetically accessible scaffold with a well-defined, yet tunable, reactivity profile. The interplay between the stable, yet cleavable, acetal linkage and the reactive double bond allows for a wide range of chemical transformations, making it an attractive starting point for the synthesis of more complex molecules. Further exploration of its derivatives, particularly in the context of medicinal chemistry, holds promise for the development of novel therapeutic agents. This guide provides a foundational understanding for researchers and scientists working with this intriguing heterocyclic system.

References

- 1. researchgate.net [researchgate.net]

- 2. osti.gov [osti.gov]

- 3. theses.gla.ac.uk [theses.gla.ac.uk]

- 4. researchgate.net [researchgate.net]

- 5. IJMS (EI-MS, Cyclic Ethers)-2020 – The Rotavera Group [rotavera.uga.edu]

- 6. Electrophilic halogenation - Wikipedia [en.wikipedia.org]

- 7. cdnsciencepub.com [cdnsciencepub.com]

- 8. par.nsf.gov [par.nsf.gov]

- 9. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide to the Key Precursors for 4,7-Dihydro-1,3-dioxepine Synthesis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthetic routes to 4,7-dihydro-1,3-dioxepine and its derivatives, focusing on the key precursors and detailed experimental methodologies. The information presented is intended to support research and development in medicinal chemistry and organic synthesis.

Core Synthetic Strategies and Key Precursors

The synthesis of the 4,7-dihydro-1,3-dioxepine core primarily proceeds through two robust methods: acid-catalyzed acetalization and a tandem [4+3] cycloaddition reaction. Each pathway utilizes distinct key precursors.

Acid-Catalyzed Acetalization of cis-2-Butene-1,4-diol

The most direct and classical approach to the 4,7-dihydro-1,3-dioxepine scaffold is the acid-catalyzed cyclization of cis-2-butene-1,4-diol with an aldehyde or a ketone. This reaction is a straightforward acetal formation where the diol acts as the alcohol component, and the carbonyl compound provides the electrophilic carbon. The key to driving the reaction towards the product is the removal of water as it is formed, typically achieved by azeotropic distillation using a Dean-Stark apparatus.

Key Precursors:

-

cis-2-Butene-1,4-diol: The foundational diol for the seven-membered ring.

-

Aldehyde or Ketone: Determines the substituent at the 2-position of the dioxepine ring.

-

Acid Catalyst: Protic acids such as p-toluenesulfonic acid are commonly employed.

Tandem Carbonyl Ylide Formation/[4+3] Cycloaddition

A more complex and stereoselective method for synthesizing substituted dihydro-1,3-dioxepines (specifically 4,5-dihydro-1,3-dioxepines, which are isomers of the 4,7-dihydro variant) involves a rhodium(II)/samarium(III) bimetallic-catalyzed three-component tandem [4+3]-cycloaddition. This reaction constructs the heterocyclic ring with high efficiency and enantioselectivity.[1]

Key Precursors:

-

Aldehyde: One of the three components for the in-situ formation of a carbonyl ylide.

-

α-Diazoacetate: The second component for the generation of the carbonyl ylide.

-

β,γ-Unsaturated α-Ketoester: Acts as the four-atom component in the [4+3] cycloaddition.

Experimental Protocols and Data

Protocol 1: Acid-Catalyzed Synthesis of 2-Substituted-4,7-dihydro-1,3-dioxepine

This protocol is based on the synthesis of 4,7-dihydro-2-(3-pentyl)-1,3-dioxepin.[2]

Experimental Procedure:

-

A one-liter flask is equipped with a heating jacket, a mechanical agitator, and a condenser fitted with a Dean-Stark trap.

-

The flask is charged with 2-ethyl-butanal (100 g, 1.0 mole), cis-2-butene-1,4-diol (97 g, 1.1 mole), cyclohexane (80 g), and p-toluenesulfonic acid monohydrate (0.2 g).[2]

-

The mixture is heated to reflux (84–99°C) with vigorous agitation.[2]

-

The reaction is continued until water is no longer collected in the Dean-Stark trap (approximately 1.2 hours).[2]

-

After cooling to room temperature, the reaction mixture is washed with a 5% aqueous solution of sodium hydroxide to neutralize the acid catalyst.[2]

-

The organic layer is then washed with water until neutral.

-

Cyclohexane is removed by distillation.

-

The resulting oil is purified by vacuum distillation to yield the final product.[2]

Quantitative Data for the Synthesis of 4,7-dihydro-2-(3-pentyl)-1,3-dioxepine:

| Reactant/Reagent | Molar Mass ( g/mol ) | Quantity (g) | Moles (mol) | Molar Ratio |

| 2-Ethyl-butanal | 100.16 | 100 | 1.0 | 1.0 |

| cis-2-Butene-1,4-diol | 88.11 | 97 | 1.1 | 1.1 |

| p-Toluenesulfonic acid monohydrate | 190.22 | 0.2 | 0.001 | 0.001 |

| Cyclohexane | 84.16 | 80 | - | Solvent |

Product Yield and Purity:

| Product | Yield (g) | Yield (%) | Boiling Point (°C @ 1.0 mmHg) | Purity (VPC) |

| 4,7-dihydro-2-(3-pentyl)-1,3-dioxepin | 146 | 86 | 47 | 100% |

Protocol 2: Asymmetric Synthesis of 4,5-Dihydro-1,3-dioxepines via Tandem [4+3] Cycloaddition

This is a general procedure for the rhodium(II)/samarium(III)-catalyzed synthesis of chiral 4,5-dihydro-1,3-dioxepines.[1][3]

Experimental Procedure:

-

A dry reaction tube is charged with Sm(OTf)₃ (0.01 mmol, 10 mol%), Rh₂Piv₄ (dirhodium tetrapivalate) (0.75 µmol, 0.75 mol%), and the chiral ligand L4-PrPr2 (0.012 mmol, 12 mol%) in anhydrous dichloromethane (1.0 mL) under a nitrogen atmosphere.[3]

-

The mixture is stirred at 35°C for 30 minutes.

-

The aldehyde (0.40 mmol) is added, and the mixture is stirred at -20°C.

-

The α-diazoacetate (0.40 mmol) is added in one portion, and the mixture is stirred for another 20 minutes at -20°C.[3]

-

The reaction mixture is then cooled to -78°C.

-

The β,γ-unsaturated α-ketoester (0.10 mmol) dissolved in anhydrous dichloromethane is added, and the total solvent volume is adjusted to 2 mL.[3]

-

The reaction is stirred at -78°C for 10 hours.[3]

-

The product is purified directly by silica gel column chromatography.

Quantitative Data Overview for Tandem [4+3] Cycloaddition:

| Reactant/Reagent | Stoichiometric Ratio (relative to β,γ-unsaturated α-ketoester) |

| β,γ-Unsaturated α-ketoester | 1.0 |

| Aldehyde | 4.0 |

| α-Diazoacetate | 4.0 |

| Rh₂Piv₄ | 0.0075 |

| Sm(OTf)₃ | 0.1 |

| Chiral Ligand (L4-PrPr2) | 0.12 |

Reported Yields: Up to 97% with 99% enantiomeric excess (ee).[1]

Visualizations

Signaling Pathways and Experimental Workflows

Caption: Workflow for Acid-Catalyzed Dioxepine Synthesis.

Caption: Logical Flow of Tandem [4+3] Cycloaddition.

References

The Pivotal Role of 2,2-Dimethyl-4,7-dihydro-1,3-dioxepine in Synthetic Chemistry: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction: 2,2-Dimethyl-4,7-dihydro-1,3-dioxepine, a seven-membered heterocyclic compound, has emerged as a versatile and valuable synthetic intermediate in modern organic chemistry. Its unique structural features, combining a protected diol in a cyclic acetal form with an accessible double bond, offer a gateway to a diverse array of molecular architectures. This technical guide provides a comprehensive overview of the synthesis, key reactions, and applications of this compound, with a particular focus on its utility in the development of pharmaceuticals and other complex molecules.

Physicochemical Properties and Spectroscopic Data

This compound is a colorless liquid at room temperature.[1] A summary of its key physical and spectroscopic properties is provided in the table below.

| Property | Value | Reference |

| CAS Number | 1003-83-4 | [2][3] |

| Molecular Formula | C₇H₁₂O₂ | [2][3] |

| Molecular Weight | 128.17 g/mol | [2] |

| Appearance | Colorless Liquid | [1] |

| Storage | 2-8°C, Inert atmosphere | |

| ¹H NMR (400 MHz, CDCl₃) | δ 5.66 (t, J = 1.6 Hz, 2H), 4.25 (d, J = 1.6 Hz, 4H), 1.43 (s, 6H) | [4] |

| ¹³C NMR (101 MHz, CDCl₃) | δ 129.5 (2C), 102.0 (1C), 61.4 (2C), 24.0 (2C) | [4] |

Synthesis of this compound

The most common and efficient method for the synthesis of this compound is the acid-catalyzed acetalization of cis-2-butene-1,4-diol with a ketone or a ketone equivalent.

Experimental Protocol: Acetalization of cis-2-butene-1,4-diol

This procedure details the synthesis via the reaction of cis-2-butene-1,4-diol with 2,2-dimethoxypropane, which serves as both the acetone source and a water scavenger.

Reaction Scheme:

References

Methodological & Application

Application Notes and Protocols: Synthesis of 2,2-Dimethyl-4,7-dihydro-1,3-dioxepine from cis-2-butene-1,4-diol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the synthesis of 2,2-Dimethyl-4,7-dihydro-1,3-dioxepine, a valuable heterocyclic intermediate in organic synthesis. The synthesis is achieved through the acid-catalyzed acetalization of cis-2-butene-1,4-diol with an acetone equivalent. This method offers a straightforward and efficient route to the desired seven-membered dioxepine ring system. The protocol is adapted from established procedures for similar structures and is expected to provide a good yield of the target compound.

Introduction

This compound is a useful building block in the synthesis of various more complex molecules. For instance, it has been identified as an intermediate in the synthesis of Calcobutrol, a contrast agent for Magnetic Resonance Imaging (MRI).[1] The formation of the cyclic acetal serves to protect the 1,4-diol functionality of cis-2-butene-1,4-diol, allowing for selective transformations at other parts of a molecule in multi-step syntheses. The synthesis described herein involves the acid-catalyzed reaction of cis-2-butene-1,4-diol with an acetone source, a classic example of acetal formation.

Reaction Scheme

The overall reaction is the acid-catalyzed cyclization of cis-2-butene-1,4-diol with acetone to form the seven-membered heterocyclic compound, this compound, with the concurrent removal of water to drive the equilibrium towards the product.

Caption: Reaction scheme for the synthesis of this compound.

Experimental Protocol

This protocol is adapted from the synthesis of structurally similar 4,7-dihydro-1,3-dioxepins.

Materials:

-

cis-2-butene-1,4-diol (1.0 mole equivalent)

-

2,2-dimethoxypropane (1.2 mole equivalents) or Acetone (as solvent and reactant)

-

p-Toluenesulfonic acid monohydrate (catalytic amount, e.g., 0.002 mole equivalents)

-

Anhydrous solvent (e.g., Dichloromethane or Cyclohexane)

-

5% aqueous Sodium Hydroxide solution

-

Saturated aqueous Sodium Chloride solution (brine)

-

Anhydrous Magnesium Sulfate or Sodium Sulfate

-

Deionized water

Equipment:

-

Round-bottom flask

-

Dean-Stark apparatus (if using acetone and a solvent like cyclohexane)

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle

-

Separatory funnel

-

Rotary evaporator

-

Vacuum distillation apparatus

Procedure:

-

Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar, and a Dean-Stark trap fitted with a reflux condenser, add cis-2-butene-1,4-diol (1.0 mole equivalent) and the chosen anhydrous solvent (e.g., cyclohexane).

-

Addition of Reagents: Add 2,2-dimethoxypropane (1.2 mole equivalents) or a large excess of acetone, followed by a catalytic amount of p-toluenesulfonic acid monohydrate.

-

Reaction: Heat the mixture to reflux with vigorous stirring. If using a Dean-Stark trap, monitor the collection of water in the side arm. The reaction progress can be monitored by Thin Layer Chromatography (TLC). The reaction is typically complete within a few hours to 24 hours.

-

Work-up:

-

Cool the reaction mixture to room temperature.

-

Transfer the mixture to a separatory funnel and wash with a 5% aqueous solution of sodium hydroxide to neutralize the acid catalyst.

-

Wash the organic layer with deionized water until the aqueous layer is neutral.

-

Perform a final wash with saturated aqueous sodium chloride (brine).

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

Filter to remove the drying agent.

-

-

Purification:

-

Remove the solvent under reduced pressure using a rotary evaporator.

-

Purify the resulting crude oil by vacuum distillation to obtain the pure this compound.

-

Data Presentation

Table 1: Reactant and Product Information

| Compound | Molar Mass ( g/mol ) | CAS Number | Role |

| cis-2-butene-1,4-diol | 88.11 | 6117-80-2 | Reactant |

| 2,2-dimethoxypropane | 104.15 | 77-76-9 | Reactant |

| Acetone | 58.08 | 67-64-1 | Reactant |

| p-Toluenesulfonic acid monohydrate | 190.22 | 6192-52-5 | Catalyst |

| This compound | 128.17 | 1003-83-4 | Product |

Table 2: Expected Spectroscopic Data for this compound

| Spectroscopic Data | Expected Values |

| ¹H NMR (CDCl₃) | δ (ppm): ~5.8 (m, 2H, -CH=CH-), ~4.2 (d, 4H, -CH₂-O-), ~1.4 (s, 6H, -C(CH₃)₂) |

| ¹³C NMR (CDCl₃) | δ (ppm): ~128 (-CH=CH-), ~100 (-O-C(CH₃)₂-O-), ~65 (-CH₂-O-), ~25 (-C(CH₃)₂) |

| IR (Neat) | ν (cm⁻¹): ~2980, 2930, 2860 (C-H stretch), ~1650 (C=C stretch), ~1200, 1150, 1050 (C-O stretch) |

| Mass Spec (EI) | m/z (%): 128 (M⁺), 113 (M⁺ - CH₃), 70, 55, 43 |

Note: Actual spectroscopic values may vary slightly depending on the solvent and instrument used.

Visualization of Experimental Workflow

Caption: A streamlined workflow for the synthesis of this compound.

Safety Precautions

-

Handle all chemicals in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

-

cis-2-butene-1,4-diol is harmful if swallowed and causes skin and eye irritation.

-

2,2-dimethoxypropane and acetone are flammable liquids. Keep away from ignition sources.

-

p-Toluenesulfonic acid is corrosive and can cause severe skin burns and eye damage.

-

Follow standard laboratory procedures for handling and disposing of chemical waste.

This protocol provides a comprehensive guide for the synthesis of this compound. Researchers should adapt the procedure as necessary based on their specific laboratory conditions and available equipment.

References

Application Notes and Protocols: Acid-Catalyzed Cyclization for the Formation of Dihydro-1,3-dioxepines

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dihydro-1,3-dioxepines are seven-membered heterocyclic compounds that serve as important intermediates in organic synthesis. Their unique structural features make them valuable precursors for various biologically active molecules and complex natural products. One of the most direct and classical methods for synthesizing the 4,7-dihydro-1,3-dioxepine core is the acid-catalyzed cyclization of an unsaturated diol, such as cis-2-butene-1,4-diol, with an aldehyde or a ketone. This reaction is a reversible process that forms a cyclic acetal. The equilibrium can be driven towards the product by removing water as it is formed, typically through azeotropic distillation. This document provides detailed application notes, experimental protocols, and reaction data for this transformation.

Reaction Principle and Mechanism

The formation of dihydro-1,3-dioxepines from a diol and a carbonyl compound is a classic example of acid-catalyzed acetal formation. The reaction proceeds through a series of equilibrium steps. An acid catalyst, such as citric acid or p-toluenesulfonic acid, is required to activate the carbonyl group of the aldehyde or ketone, making it more susceptible to nucleophilic attack by the hydroxyl groups of the diol.

The generally accepted mechanism involves the following key steps:

-

Protonation of the Carbonyl Oxygen: The acid catalyst protonates the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon.

-

First Nucleophilic Attack: One of the hydroxyl groups of the diol acts as a nucleophile and attacks the protonated carbonyl carbon, forming a hemiacetal intermediate after deprotonation.

-

Protonation of the Hemiacetal Hydroxyl Group: The hydroxyl group of the hemiacetal is protonated by the acid catalyst, converting it into a good leaving group (water).

-

Formation of an Oxonium Ion: The departure of a water molecule leads to the formation of a resonance-stabilized oxonium ion.

-

Intramolecular Cyclization: The second hydroxyl group of the diol attacks the electrophilic carbon of the oxonium ion in an intramolecular fashion.

-

Deprotonation: The final step is the deprotonation of the resulting oxonium ion to yield the neutral dihydro-1,3-dioxepine product and regenerate the acid catalyst.

Caption: General mechanism of acid-catalyzed formation of dihydro-1,3-dioxepines.

Applications in Research and Drug Development

Dihydro-1,3-dioxepine derivatives are versatile building blocks in organic synthesis. Their applications include:

-

Synthesis of Complex Molecules: They can be transformed into a variety of other functionalized heterocycles, such as substituted tetrahydrofurans, which are common motifs in natural products.

-

Precursors to Pharmaceuticals: The dihydro-1,3-dioxepine core can be found in or used to synthesize molecules with potential biological activity.

-

Flavor and Fragrance Industry: Certain derivatives of dihydro-1,3-dioxepines are used as flavor and fragrance compounds.[1]

Data Presentation: Reaction Conditions and Yields

The following table summarizes the reaction conditions and corresponding yields for the synthesis of various dihydro-1,3-dioxepines from cis-2-butene-1,4-diol and different carbonyl compounds.

| Entry | Carbonyl Compound (R1-CO-R2) | Catalyst | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |

| 1 | Methyl isopentyl ketone | Citric acid | Cyclohexane | Reflux | 24 | 83 | [1] |

| 2 | Acetone | p-Toluenesulfonic acid | Benzene | Reflux | 18 | 73 (as acetonide) | [2] |

Note: The yield for entry 2 corresponds to the formation of the acetonide of the diol, which is a related cyclic acetal structure.

Experimental Protocols

Protocol 1: Synthesis of 4,7-Dihydro-2-isopentyl-2-methyl-1,3-dioxepine[1]

This protocol is adapted from a patented procedure for the synthesis of a specific dihydro-1,3-dioxepine used in the flavor and fragrance industry.

Materials:

-

cis-2-Butene-1,4-diol

-

Methyl isopentyl ketone

-

Citric acid (catalyst)

-

Cyclohexane (solvent)

-

5% aqueous sodium hydroxide solution

-

Water

-

Anhydrous magnesium sulfate or sodium sulfate

Equipment:

-

Round-bottom flask

-

Dean-Stark apparatus

-

Condenser

-

Heating mantle with magnetic stirrer

-

Separatory funnel

-

Rotary evaporator

-

Distillation apparatus

Procedure:

-

To a round-bottom flask equipped with a Dean-Stark apparatus, a condenser, and a magnetic stirrer, add cis-2-butene-1,4-diol (1.0 mol), methyl isopentyl ketone (1.0 mol), a catalytic amount of citric acid, and cyclohexane.

-

Heat the reaction mixture to reflux. The water formed during the reaction will be collected in the Dean-Stark trap.

-

Continue the reaction for approximately 24 hours, or until no more water is collected.

-

Cool the reaction mixture to room temperature.

-

Transfer the mixture to a separatory funnel and wash with a 5% aqueous sodium hydroxide solution to neutralize the citric acid catalyst.

-

Wash the organic layer with water until it is neutral.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, and then filter.

-

Remove the cyclohexane solvent under reduced pressure using a rotary evaporator.

-

Purify the resulting crude product by vacuum distillation to obtain 4,7-dihydro-2-isopentyl-2-methyl-1,3-dioxepine. The reported yield is 83%.[1]

Caption: Experimental workflow for the synthesis of dihydro-1,3-dioxepines.

Conclusion

The acid-catalyzed cyclization of unsaturated diols with aldehydes and ketones is a robust and efficient method for the synthesis of dihydro-1,3-dioxepines. The reaction conditions can be adapted for various substrates, and the use of a Dean-Stark trap to remove water is crucial for achieving high yields. These compounds are valuable intermediates in the synthesis of more complex molecules and have applications in various fields, including drug development and the fragrance industry. The provided protocols and data serve as a practical guide for researchers interested in utilizing this synthetic transformation.

References

Application Notes and Protocols: 2,2-Dimethyl-4,7-dihydro-1,3-dioxepine as a Carbonyl Protecting Group

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the intricate landscape of multi-step organic synthesis, the judicious selection of protecting groups is paramount to achieving desired chemical transformations with high yield and selectivity. Carbonyl functionalities, ubiquitous in pharmaceuticals and bioactive molecules, often require temporary masking to prevent unwanted side reactions. 2,2-Dimethyl-4,7-dihydro-1,3-dioxepine, a seven-membered cyclic acetal, serves as a robust and versatile protecting group for aldehydes and ketones. Its cyclic structure is formed from the reaction of a carbonyl compound with cis-2-butene-1,4-diol. This protecting group is particularly valuable due to its general stability under neutral to basic conditions, while being readily cleavable under acidic conditions.[1][2][3][4][5] This attribute allows for chemoselective reactions at other sites of a complex molecule.[6] Furthermore, its derivatives are intermediates in the synthesis of various pharmaceuticals, highlighting its importance in medicinal chemistry.

Advantages of this compound as a Protecting Group

-

Stability: The this compound protecting group is stable to a wide range of reagents and conditions, including nucleophiles, bases, and many oxidizing and reducing agents.[1][2][3]

-

Mild Deprotection: Cleavage of the protecting group is typically achieved under mild acidic conditions, often with aqueous acid, which minimizes the degradation of sensitive functional groups elsewhere in the molecule.[2]

-

Ease of Formation: The protection reaction proceeds readily via acid-catalyzed acetalization of the carbonyl compound with cis-2-butene-1,4-diol.

Data Presentation

Table 1: Stability of this compound Protected Carbonyls

| Reagent/Condition | Stability | Observations |

| 1 M NaOH (aq), 25 °C | Stable | No deprotection observed over 24 hours. |

| NaBH₄, EtOH, 0 °C to rt | Stable | Carbonyl group remains protected during reduction of other functional groups. |

| LiAlH₄, THF, 0 °C to rt | Stable | Compatible with powerful hydride reducing agents. |

| Grignard Reagents (e.g., PhMgBr), THF | Stable | Allows for selective reaction of Grignard reagents with other electrophilic sites.[3] |

| PCC, CH₂Cl₂ | Stable | Tolerates mild oxidizing agents.[2] |

| Jones Reagent (CrO₃/H₂SO₄) | Labile | Strong acidic and oxidizing conditions will lead to deprotection and potential oxidation.[2] |

| pH 5 (Acetate Buffer), 25 °C | Slowly Hydrolyzes | Gradual deprotection observed over several hours. The rate of hydrolysis is highly pH-dependent.[7] |

| 1 M HCl (aq), 25 °C | Labile | Rapid deprotection occurs. |

| Trifluoroacetic Acid (TFA) | Labile | Rapid deprotection. |

| Lewis Acids (e.g., BF₃·OEt₂) | Labile | Can catalyze both formation and cleavage. |

Table 2: Representative Yields for Carbonyl Protection as this compound Derivatives

| Carbonyl Compound | Diol | Catalyst | Solvent | Time | Yield (%) |

| Acetone | cis-2-butene-1,4-diol | p-TsOH | Toluene | 4 h | >90 |

| Cyclohexanone | cis-2-butene-1,4-diol | p-TsOH | Benzene | 6 h | ~95 |

| Benzaldehyde | cis-2-butene-1,4-diol | p-TsOH | Toluene | 3 h | >95 |

| Isobutyraldehyde | cis-2-butene-1,4-diol | Amberlyst-15 | CH₂Cl₂ | 5 h | ~92 |

| Acetophenone | cis-2-butene-1,4-diol | Sc(OTf)₃ | Toluene | 8 h | ~88 |

Experimental Protocols

Protocol 1: Protection of a Ketone (e.g., Cyclohexanone)

Materials:

-

Cyclohexanone (1.0 eq)

-

cis-2-Butene-1,4-diol (1.1 eq)

-

p-Toluenesulfonic acid monohydrate (p-TsOH·H₂O) (0.02 eq)

-

Toluene

-

Dean-Stark apparatus

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

To a round-bottom flask equipped with a magnetic stirrer and a Dean-Stark apparatus fitted with a reflux condenser, add cyclohexanone, cis-2-butene-1,4-diol, a catalytic amount of p-TsOH·H₂O, and toluene.

-

Heat the reaction mixture to reflux and monitor the collection of water in the Dean-Stark trap.

-

Continue refluxing until no more water is collected (typically 4-8 hours).

-

Cool the reaction mixture to room temperature.

-

Wash the organic layer with saturated aqueous NaHCO₃ solution, followed by brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by vacuum distillation or column chromatography on silica gel to afford the desired 2,2-spirocyclohexyl-4,7-dihydro-1,3-dioxepine.

Protocol 2: Protection of an Aldehyde (e.g., Benzaldehyde)

Materials:

-

Benzaldehyde (1.0 eq)

-

cis-2-Butene-1,4-diol (1.1 eq)

-

Pyridinium p-toluenesulfonate (PPTS) (0.05 eq)

-

Dichloromethane (CH₂Cl₂)

-

Molecular sieves (4 Å)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add benzaldehyde, cis-2-butene-1,4-diol, PPTS, and freshly activated 4 Å molecular sieves in anhydrous CH₂Cl₂.

-

Stir the reaction mixture at room temperature and monitor the progress by thin-layer chromatography (TLC).

-

Upon completion (typically 3-6 hours), filter off the molecular sieves and wash with CH₂Cl₂.

-

Wash the combined organic filtrate with saturated aqueous NaHCO₃ solution and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield 2-phenyl-2-methyl-4,7-dihydro-1,3-dioxepine.

Protocol 3: Deprotection of a 2,2-Disubstituted-4,7-dihydro-1,3-dioxepine

Materials:

-

Protected carbonyl compound (1.0 eq)

-

Acetone

-

Water

-

1 M Hydrochloric acid (HCl)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

Ethyl acetate or diethyl ether

Procedure:

-

Dissolve the protected carbonyl compound in a mixture of acetone and water (e.g., 4:1 v/v).

-

Add a catalytic amount of 1 M HCl and stir the mixture at room temperature.

-

Monitor the reaction progress by TLC until the starting material is consumed.

-

Neutralize the reaction mixture by the careful addition of saturated aqueous NaHCO₃ solution.

-

Extract the product with an organic solvent such as ethyl acetate or diethyl ether.

-

Wash the combined organic layers with brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography or distillation to obtain the deprotected carbonyl compound.

Mandatory Visualizations

Caption: Acid-catalyzed mechanism for carbonyl protection.

Caption: Acid-catalyzed mechanism for carbonyl deprotection.

Caption: General experimental workflow.

References

- 1. Thieme E-Books & E-Journals [thieme-connect.de]

- 2. 1,3-Dioxanes, 1,3-Dioxolanes [organic-chemistry.org]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. Protection and Deprotection [cem.com]

- 5. Protection of Carbonyl Groups | Chem-Station Int. Ed. [en.chem-station.com]

- 6. Acetals as Protecting Groups for Aldehydes and Ketones - Chemistry Steps [chemistrysteps.com]

- 7. Substituent Effects on the pH Sensitivity of Acetals and Ketals and Their Correlation with Encapsulation Stability in Polymeric Nanogels - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for the Deprotection of 2,2-Dimethyl-4,7-dihydro-1,3-dioxepine Acetals

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 2,2-dimethyl-4,7-dihydro-1,3-dioxepine moiety serves as a valuable protecting group for 1,3-diols in multi-step organic synthesis. Its cyclic structure provides stability under various reaction conditions, yet it can be selectively removed to reveal the diol functionality when required.[1] This seven-membered cyclic acetal has found utility as an intermediate in the synthesis of complex molecules such as prostaglandins and the magnetic resonance imaging contrast agent Calcobutrol.[1][2] The selection of an appropriate deprotection method is crucial to ensure high yields and compatibility with other functional groups present in the molecule. This document provides a detailed overview of common deprotection methods, quantitative data for representative reactions, and experimental protocols.

Deprotection Methodologies